molecular formula C5H10F2O2 B12974111 2,2-Difluoropentane-1,5-diol

2,2-Difluoropentane-1,5-diol

Cat. No.: B12974111
M. Wt: 140.13 g/mol
InChI Key: IAPXHHMJUVETID-UHFFFAOYSA-N
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Description

2,2-Difluoropentane-1,5-diol is an organic compound characterized by the presence of two fluorine atoms and two hydroxyl groups attached to a five-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoropentane-1,5-diol typically involves the fluorination of pentane derivatives. One common method includes the hydrolysis of 1,5-dibromo-3,3-difluoropentane in the presence of solvents such as methanol or ethanol . This reaction yields the desired diol compound with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoropentane-1,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroketones, while reduction can produce difluoroalkanes.

Scientific Research Applications

2,2-Difluoropentane-1,5-diol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism by which 2,2-Difluoropentane-1,5-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The hydroxyl groups facilitate hydrogen bonding, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: 2,2-Difluoropentane-1,5-diol is unique due to the presence of both fluorine atoms and hydroxyl groups, which confer distinct chemical and physical properties. This combination makes it valuable for specific applications where stability, reactivity, and hydrogen bonding are crucial.

Properties

Molecular Formula

C5H10F2O2

Molecular Weight

140.13 g/mol

IUPAC Name

2,2-difluoropentane-1,5-diol

InChI

InChI=1S/C5H10F2O2/c6-5(7,4-9)2-1-3-8/h8-9H,1-4H2

InChI Key

IAPXHHMJUVETID-UHFFFAOYSA-N

Canonical SMILES

C(CC(CO)(F)F)CO

Origin of Product

United States

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